molecular formula C22H24O6 B598056 4-Hydroxy-benzoic acid 4-(6-acryloyloxy-hexyloxy)phenyl ester CAS No. 161841-14-1

4-Hydroxy-benzoic acid 4-(6-acryloyloxy-hexyloxy)phenyl ester

Cat. No.: B598056
CAS No.: 161841-14-1
M. Wt: 384.4 g/mol
InChI Key: UDYWFPIXZAYPHX-UHFFFAOYSA-N
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Description

4-Hydroxy-benzoic acid 4-(6-acryloyloxy-hexyloxy)phenyl ester is a versatile compound known for its applications in the production of polymers and copolymers. This compound features an acrylate functionality and a benzene ring structure, making it valuable in various industrial applications such as coatings, adhesives, and biomedical materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-benzoic acid 4-(6-acryloyloxy-hexyloxy)phenyl ester typically involves the conversion of the acid into its corresponding acid chloride, followed by condensation with p-cyanophenol. The process begins with stirring the acid (17.32 g, 0.059 mol) with thionyl chloride (35.7 g, 0.3 mol) in the presence of a few drops of DMF and 2,6-di-tert-butyl-4-methyl phenol (4.4 g, 0.02 mol) .

Industrial Production Methods

Industrial production methods for this compound often involve scalable techniques such as precipitation polymerization. This method yields monodisperse, cross-linked liquid crystalline particles with a smectic liquid crystal order . The process involves dissolving LC monomers in a solution where oligomers self-align, inducing liquid crystalline order .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-benzoic acid 4-(6-acryloyloxy-hexyloxy)phenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the ester groups.

    Substitution: The benzene ring allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride for the initial conversion to acid chloride, and p-cyanophenol for the condensation step . Conditions often involve controlled temperatures and the presence of catalysts or solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include various esters and derivatives that can be further utilized in polymerization processes .

Scientific Research Applications

4-Hydroxy-benzoic acid 4-(6-acryloyloxy-hexyloxy)phenyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action for 4-Hydroxy-benzoic acid 4-(6-acryloyloxy-hexyloxy)phenyl ester involves its ability to participate in polymerization reactions. The acrylate functionality allows it to form cross-linked networks, while the benzene ring provides stability and rigidity to the resulting polymers . These properties make it effective in creating materials with desired mechanical and chemical characteristics.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-benzoic acid 4-(6-acryloyloxy-hexyloxy)phenyl ester is unique due to its combination of acrylate functionality and hydroxybenzoic acid structure. This combination allows for versatile applications in polymer chemistry and material science, providing both reactivity and stability .

Biological Activity

4-Hydroxy-benzoic acid 4-(6-acryloyloxy-hexyloxy)phenyl ester, commonly referred to as a derivative of p-hydroxybenzoic acid (PHBA), is a compound that has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, including its antimicrobial, antioxidant, and potential therapeutic effects.

  • Molecular Formula : C22H24O6
  • Molar Mass : 384.42 g/mol
  • CAS Number : 161841-14-1
  • Density : 1.179 g/cm³ (predicted)
  • pKa : 8.04 (predicted)

Antimicrobial Activity

4-Hydroxy-benzoic acid and its derivatives are known for their antimicrobial properties. The compound exhibits activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria. Studies have shown that the esterified form enhances the lipophilicity of the compound, which facilitates its penetration through microbial cell walls.

MicroorganismActivity
Staphylococcus aureusInhibitory
Escherichia coliInhibitory
Candida albicansInhibitory
Pseudomonas aeruginosaInhibitory

The antimicrobial efficacy is believed to increase with the length of the alkyl chain in the ester structure, as longer chains reduce polarity and improve membrane permeability .

Antioxidant Activity

Research indicates that 4-Hydroxy-benzoic acid derivatives possess significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant activity has been quantified using various methods, including the DPPH radical scavenging assay.

  • DPPH Scavenging Activity : The compound demonstrated a notable ability to reduce DPPH radicals, with IC50 values indicating effective scavenging at concentrations as low as 100 µg/mL .

Anti-inflammatory Effects

The compound has been studied for its potential anti-inflammatory properties. It has shown promise in reducing edema in animal models, suggesting its utility in managing inflammatory conditions. For example, in studies involving acetic acid-induced edema, treatment with this compound resulted in significant reductions in swelling .

Therapeutic Potential

Beyond its antimicrobial and antioxidant properties, 4-Hydroxy-benzoic acid derivatives are being explored for their therapeutic applications:

  • Anticancer Activity : Some studies suggest that these compounds may inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis in cancer cells.
  • Neuroprotective Effects : The compound's ability to scavenge reactive oxygen species points toward potential applications in neurodegenerative diseases where oxidative stress is a contributing factor.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted by Anthony (2009) evaluated the antimicrobial effects of various esters of p-hydroxybenzoic acid against common pathogens. The results indicated that longer alkyl chains significantly enhanced antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli .
  • Antioxidant Activity Assessment :
    In a comparative analysis of different phenolic acids and their esters, it was found that 4-Hydroxy-benzoic acid derivatives exhibited superior antioxidant activity compared to their non-esterified counterparts. This was attributed to increased lipophilicity and enhanced membrane interaction .

Properties

CAS No.

161841-14-1

Molecular Formula

C22H24O6

Molecular Weight

384.4 g/mol

IUPAC Name

[4-(6-prop-2-enoyloxyhexoxy)phenyl] 4-hydroxybenzoate

InChI

InChI=1S/C22H24O6/c1-2-21(24)27-16-6-4-3-5-15-26-19-11-13-20(14-12-19)28-22(25)17-7-9-18(23)10-8-17/h2,7-14,23H,1,3-6,15-16H2

InChI Key

UDYWFPIXZAYPHX-UHFFFAOYSA-N

SMILES

C=CC(=O)OCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)O

Canonical SMILES

C=CC(=O)OCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)O

Synonyms

4-Hydroxy-benzoic acid 4-(6-acryloyloxy-hexyloxy)phenyl ester

Origin of Product

United States

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